

A Technical Guide to the Spectroscopic Data of 4-Hydroxymandelic Acid Monohydrate

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Compound of Interest

Compound Name: 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxymandelic acid monohydrate ($C_8H_8O_4 \cdot H_2O$), a key intermediate in the synthesis of pharmaceuticals such as atenolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR data for 4-hydroxymandelic acid are presented below.

The proton NMR spectrum of DL-4-hydroxymandelic acid monohydrate reveals the chemical environment of the hydrogen atoms in the molecule.

Assignment	Chemical Shift (δ , ppm)	Solvent
Aromatic H	7.203	DMSO- d_6
Aromatic H	6.729	DMSO- d_6
Methine H (-CHOH)	4.903	DMSO- d_6

Table 1: ^1H NMR Chemical Shifts for DL-4-Hydroxymandelic Acid Monohydrate.[1]

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The following data is for (R)-4-hydroxymandelic acid, which is expected to be very similar to the DL-monohydrate form.

Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl C (C=O)	170-180
Aromatic C-OH	150-160
Aromatic C	110-130
Methine C (-CHOH)	70-80

Table 2: Predicted ^{13}C NMR Chemical Shifts for 4-Hydroxymandelic Acid.

A general protocol for obtaining NMR spectra of a solid sample like 4-hydroxymandelic acid monohydrate is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a clean NMR tube.[2][3] Ensure the solid is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Data Acquisition:**
 - Tune and lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

- For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise. This requires a larger sample amount (50-100 mg) and longer acquisition times.[3]
- Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Based on the structure of 4-hydroxymandelic acid monohydrate, the following characteristic IR absorption peaks are expected.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode	Intensity
3550 - 3200	O-H (Alcohol/Phenol & Water)	Stretch	Strong, Broad
3000 - 2500	O-H (Carboxylic Acid)	Stretch	Strong, Very Broad
~3030	C-H (Aromatic)	Stretch	Variable
1780 - 1710	C=O (Carboxylic Acid)	Stretch	Strong
1700 - 1500	C=C (Aromatic)	Bending	Medium
1320 - 1000	C-O (Alcohol/Carboxylic Acid)	Stretch	Strong

Table 3: Predicted IR Absorption Frequencies for 4-Hydroxymandelic Acid Monohydrate.[4][5][6][7][8]

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid 4-hydroxymandelic acid monohydrate onto the ATR crystal.[\[9\]](#)
- **Apply Pressure:** Use the pressure arm to ensure good contact between the sample and the crystal.[\[10\]](#)
- **Data Acquisition:** Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For 4-hydroxymandelic acid (anhydrous molecular weight: 168.15 g/mol), the following ions and fragments would be expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.

m/z	Proposed Fragment/Ion
168	$[M]^+$ (Molecular Ion)
167	$[M-H]^-$
123	$[M - COOH]^+$
107	$[C_7H_7O]^+$ (hydroxytropylium ion)
93	$[C_6H_5O]^+$ (phenoxide ion)

Table 4: Predicted m/z Values for Major Fragments of 4-Hydroxymandelic Acid.

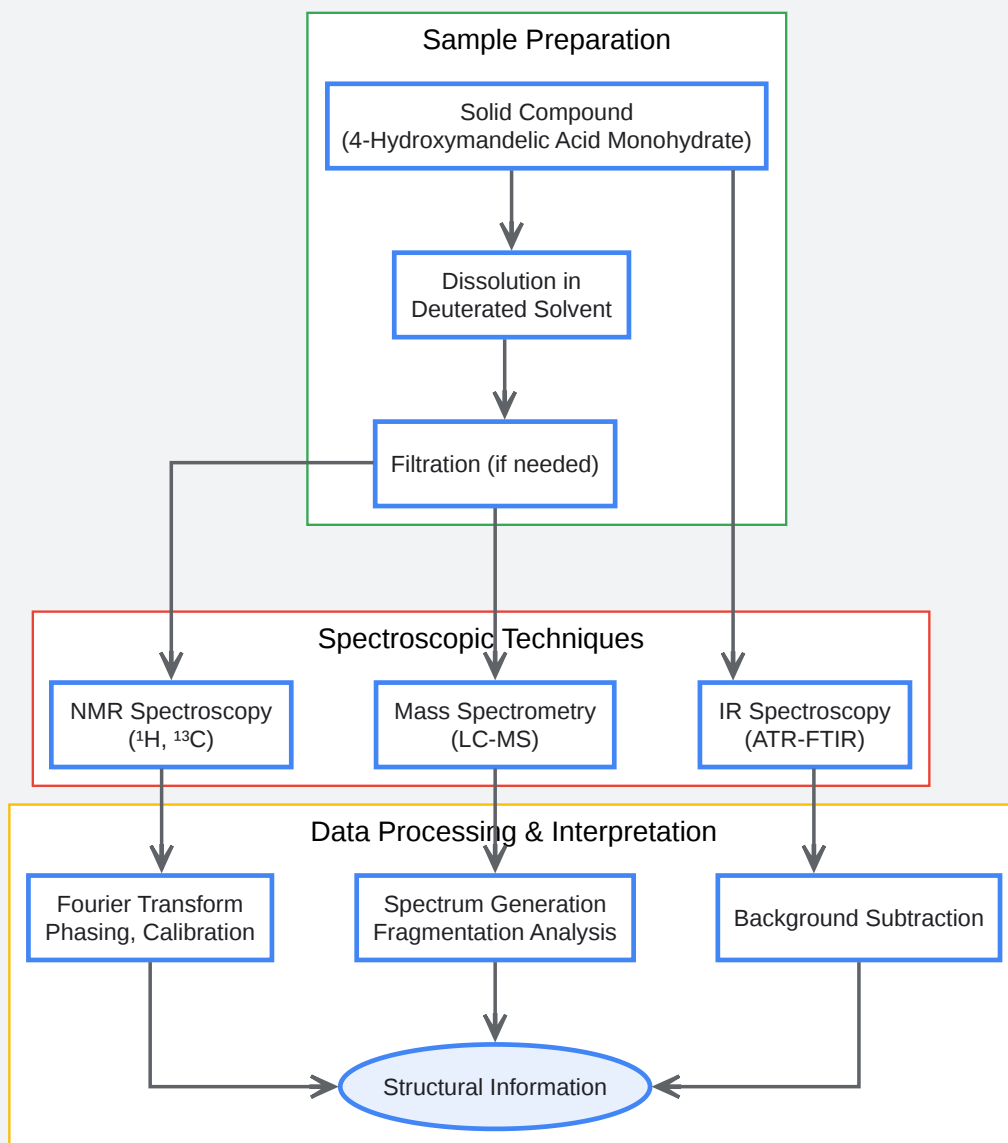
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

- **Sample Preparation:** Dissolve a small amount of 4-hydroxymandelic acid monohydrate in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 $\mu\text{g/mL}$ to 1 mg/mL .[\[11\]](#)
- **Chromatographic Separation:**
 - Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
 - Elute the sample using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
- **Ionization:** The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like 4-hydroxymandelic acid.
- **Mass Analysis:**
 - The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).
 - A full scan mass spectrum is acquired to determine the m/z of the molecular ion.
- **Tandem MS (MS/MS) for Fragmentation:** To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to produce a tandem mass spectrum.[\[12\]](#)

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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